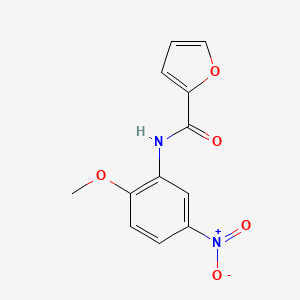

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

描述

属性

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPZPUPZCZSCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329706 | |

| Record name | N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329939-23-3 | |

| Record name | N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical sensors

作用机制

The mechanism of action of N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide with related furan-carboxamide derivatives, focusing on structural modifications, synthesis, physicochemical properties, and biological activity.

Substituent Effects on Aromatic Rings

Table 1: Structural Modifications and Key Properties

Key Observations :

- Methoxy vs. Trifluoromethyl : The 2-methoxy group in the target compound may improve solubility compared to the trifluoromethyl group in compound 22o, which increases lipophilicity and metabolic stability .

- Halogen Substitutions : Bromine (Br) and chlorine (Cl) in related compounds enable further functionalization (e.g., cross-coupling reactions), as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide .

Key Observations :

- Amide coupling (e.g., using furan-2-carbonyl chloride and substituted anilines) is a common high-yield route for furan-carboxamides .

Physicochemical and Structural Properties

- Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 5'-(4-chlorophenyl)-2,2'-bifuran-5-carboxamide .

- Crystallinity : Analogs such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate form high-quality crystals due to stacking interactions, suggesting the target compound may exhibit similar crystallinity .

- Conformational Stability : Substituent positioning (e.g., 2-methoxy vs. 4-nitro) minimizes steric hindrance, favoring planar molecular conformations critical for biological activity .

生物活性

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.22 g/mol. The structure features a furan ring substituted with a methoxy group and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 230 μg/mL |

| Staphylococcus aureus | 265 μg/mL |

| Bacillus cereus | 280 μg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies demonstrate its effectiveness against various fungal strains, indicating potential applications in treating fungal infections.

Anti-inflammatory and Anticancer Potential

The compound has also been explored for its anti-inflammatory and anticancer activities. Research indicates that structural modifications can enhance its anticancer properties, particularly when electron-donating substituents are present on the phenyl ring. For instance, compounds with para-substituted nitro groups exhibited notable anti-cancer potential in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the compound's effectiveness against multiple bacterial strains, revealing substantial inhibition rates compared to standard antibiotics like doxorubicin .

- Anticancer Activity : Another research focused on structure-activity relationships (SAR), indicating that modifications to the phenyl ring significantly impacted cell viability in cancer cell lines, suggesting a pathway for future drug development .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with specific enzymes related to inflammation and cancer progression, providing insights into how it may exert its biological effects.

常见问题

Q. What experimental designs evaluate synergistic effects with existing therapeutics?

- Protocol :

- Combination Index : Use Chou-Talalay method to calculate CI values (e.g., CI <1 indicates synergy with paclitaxel).

- Mechanistic Studies : RNA-seq to identify pathways modulated by combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。